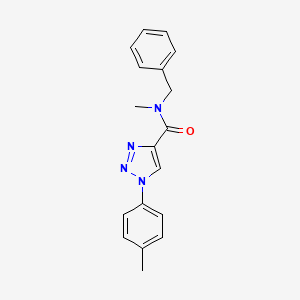![molecular formula C19H18F3NO3S B2724258 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1798025-09-8](/img/structure/B2724258.png)
2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C19H18F3NO3S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking ion channels .
Biochemical Pathways
The compound “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets enzymes, it could alter metabolic pathways. If it targets receptors, it could affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” would depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” would depend on its specific targets and mode of action. It could potentially alter cellular functions, induce or inhibit cellular responses, or even cause cell death .
Action Environment
The action, efficacy, and stability of “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALABKQYMSNOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2724177.png)
![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)
![3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)
![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)



![1-methyl-7-phenyl-3,8-bis(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2724195.png)

